2,4,6-Trinitrobiphenyl
Beschreibung
2,4,6-Trinitrobiphenyl (C₁₂H₇N₃O₆), also known as picrylbenzene, is a nitro-substituted biphenyl compound characterized by three nitro groups (-NO₂) at the 2-, 4-, and 6-positions of one phenyl ring. Its synthesis involves electrophilic aromatic substitution reactions, with nitration studies revealing unique isomer distribution patterns. The 2,4,6-trinitrophenyl ("picryl") group is highly deactivating due to the electron-withdrawing nature of nitro groups, which significantly influences substitution behavior. Experimental work by Condon and Trivedi (1971) demonstrated that mononitration of this compound yields 8.0% ortho-, 30.0% meta-, and 62.0% para-nitropicrylbenzene isomers under acetic acid and nitric acid conditions . This distribution contrasts with conventional meta-directing expectations, suggesting resonance and steric effects dominate reactivity .
Eigenschaften
CAS-Nummer |
29128-23-2 |
|---|---|
Molekularformel |
C12H7N3O6 |
Molekulargewicht |
289.20 g/mol |
IUPAC-Name |
1,3,5-trinitro-2-phenylbenzene |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-6-10(14(18)19)12(11(7-9)15(20)21)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
KXXIUGHYTQVIRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitrobiphenyl typically involves the nitration of biphenyl. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 2, 4, and 6 positions on the biphenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous nitration process where biphenyl is continuously fed into a reactor containing the nitrating mixture. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trinitrobiphenyl undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic aromatic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed under controlled conditions.
Major Products Formed
Reduction: The major products are 2,4,6-triaminobiphenyl.
Substitution: Depending on the substituent, various substituted biphenyl derivatives can be formed.
Oxidation: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trinitrobiphenyl has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Materials Science: The compound’s nitro groups make it useful in the development of energetic materials and explosives.
Biology and Medicine: Research is ongoing to explore its potential as a biochemical probe or in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4,6-Trinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress or other biochemical effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Structural Analogs: Nitro-Substituted Biphenyls
Tetranitrobiphenyl Derivatives
- 2,4,4',6-Tetranitrobiphenyl: A mononitration product of 2,4,6-trinitrobiphenyl, this compound exhibits para-substitution dominance (62% yield). Its stability under nitrating conditions contrasts with less-deactivated biphenyls, where isomerization or decomposition might occur .
- However, stability and synthesis pathways remain undocumented in the available literature .
Trinitrotoluene (TNT)
Unlike this compound, TNT’s single aromatic ring allows for symmetric nitro placement, enhancing stability and explosive efficiency.
Halogen-Substituted Biphenyls
Trichlorobiphenyls (e.g., 2,4,6-Trichlorobiphenyl)
- Reactivity : Chlorine substituents are less deactivating than nitro groups, allowing for electrophilic substitution at positions ortho/para to the substituent. For example, 2,4,6-trichlorobiphenyl may undergo further substitution more readily than this compound .
- Applications : Used as environmental analysis standards (e.g., 2,4,6-Trichlorobiphenyl Solution), these compounds lack the explosive properties of nitro derivatives but are critical in pollution monitoring .
Tribromobiphenyls (e.g., 2,3',5-Tribromobiphenyl)
- Synthesis and Stability: Bromine’s larger atomic radius increases steric hindrance compared to nitro groups. Compounds like 2,3',5-Tribromobiphenyl (CAS 59080-35-2) are synthesized as analytical standards but exhibit distinct solubility profiles (e.g., toluene-nonane solutions) .
Comparative Data Tables
Table 1: Isomer Distribution in Nitration Reactions
Table 2: Key Properties of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
